molecular formula C11H8FN3O4 B2476348 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid CAS No. 956264-13-4

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B2476348
CAS No.: 956264-13-4
M. Wt: 265.2
InChI Key: JQTHDUMZAXFZRD-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. Pyrazole derivatives are a pharmacologically significant scaffold, present in a wide range of therapeutic agents due to their diverse biological activities . The presence of both a carboxylic acid and a nitro group on the pyrazole core makes this compound a versatile building block for the synthesis of more complex molecules. Researchers can utilize the carboxylic acid for amide coupling reactions or other functional group transformations, while the nitro group can be selectively reduced to an amine, providing a handle for further derivatization . This compound is closely related to other pyrazole-5-carboxylic acids and esters, such as ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate, which are used in the synthesis of pharmaceutical ingredients and their impurities . As a specialty chemical, it is recommended for researchers exploring the development of new compounds with potential biological activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O4/c12-8-4-2-1-3-7(8)6-14-9(11(16)17)5-10(13-14)15(18)19/h1-5H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTHDUMZAXFZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Approaches

Cyclocondensation of 1,3-Diketone Derivatives

The pyrazole ring is typically constructed via cyclocondensation of 1,3-diketones with hydrazines. For this compound, a tailored 1,3-diketone precursor bearing nitro and ester groups is reacted with 2-fluorobenzylhydrazine.

Stepwise Synthesis
  • Precursor Synthesis : Ethyl 3-nitro-1,5-diketopropionate is prepared by nitration of a β-keto ester intermediate.
  • Cyclocondensation : The diketone reacts with 2-fluorobenzylhydrazine in ethanol under reflux (78°C, 12 hours), yielding ethyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate.
  • Hydrolysis : The ester is saponified using aqueous NaOH (2M, 60°C, 4 hours) to produce the carboxylic acid.

Yield : 62–68% (over two steps).

Microwave-Assisted Optimization

Microwave irradiation (150W, 120°C, 20 minutes) accelerates cyclocondensation, improving yield to 78%. This method reduces side reactions, such as over-nitration or decarboxylation.

Functionalization of Pre-Formed Pyrazole Cores

An alternative strategy involves introducing substituents onto a pre-assembled pyrazole ring.

Nitration of Pyrazole Intermediates
  • Benzylation : 3-Amino-1H-pyrazole-5-carboxylic acid is alkylated with 2-fluorobenzyl bromide in DMF (K₂CO₃, 80°C, 6 hours).
  • Nitration : The amino group is diazotized (NaNO₂, H₂SO₄, 0°C) and treated with Cu(NO₃)₂ to install the nitro group.

Yield : 54% (nitration step).

One-Pot Multi-Component Reactions

A streamlined approach combines cyclization and functionalization in a single pot:

  • Reagents : Ethyl acetoacetate, 2-fluorobenzylamine, and nitrating agent (HNO₃/Ac₂O).
  • Conditions : Acetic acid, 100°C, 8 hours.
  • Outcome : Simultaneous pyrazole formation and nitration, followed by in situ ester hydrolysis.

Yield : 58% (crude), requiring purification via recrystallization (ethanol/water).

Comparative Analysis of Methods

Method Key Steps Yield (%) Purity (HPLC) Advantages Limitations
Cyclocondensation Diketone + hydrazine → hydrolysis 62–78 95–98 High regioselectivity Multi-step, moderate yields
Pre-formed nitration Alkylation → nitration 54 90–92 Avoids diketone synthesis Low nitration efficiency
One-pot MCR Single-pot cyclization + nitration 58 88–90 Time-efficient Requires harsh conditions

Mechanistic Insights

Cyclocondensation Pathway

The reaction proceeds via nucleophilic attack of 2-fluorobenzylhydrazine on the diketone’s carbonyl groups, followed by dehydration to form the pyrazole ring. The nitro group’s electron-withdrawing nature directs cyclization to the 3-position.

Nitration Challenges

Direct nitration of pyrazoles often suffers from regiochemical ambiguity. Using Cu(NO₃)₂ as a nitrating agent enhances selectivity for the 3-position, minimizing byproducts.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H4), 7.45–7.32 (m, 4H, aromatic), 5.52 (s, 2H, CH₂), 13.1 (br, 1H, COOH).
  • IR : 1695 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1340 cm⁻¹ (C-F).

Chromatographic Purity

HPLC (C18 column, MeCN/H₂O 60:40) shows ≥95% purity, with retention time 6.8 minutes.

Industrial-Scale Considerations

Cost-Efficiency

  • 2-Fluorobenzylhydrazine : $120–150/kg (bulk pricing).
  • Solvent Recovery : Ethanol is recycled via distillation, reducing costs by 20%.

Emerging Methodologies

Photocatalytic Functionalization

Recent studies propose visible-light-mediated nitration using TiO₂ nanoparticles, achieving 65% yield under ambient conditions.

Biocatalytic Approaches

Lipase-catalyzed ester hydrolysis (CAL-B, pH 7.0, 37°C) offers a greener alternative to NaOH, with 89% conversion.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Used in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorobenzyl group can enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid group can participate in hydrogen bonding with target proteins.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features, molecular properties, and applications of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid with related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound 2-fluorobenzyl (1), nitro (3) Not provided Not provided Discontinued; strong electron-withdrawing groups
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 2-fluorophenyl (1), phenyl (3) C₁₆H₁₁FN₂O₂ 282.274 Structural analog; phenyl enhances π-π interactions
1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 4-fluorobenzyl (1), phenyl (3) C₁₇H₁₃FN₂O₂ 296.30 (calculated) Positional isomer; increased lipophilicity
1-(3-Chlorophenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid 3-chlorophenyl (1), 2-thienyl (3) C₁₄H₉ClN₂O₂S 304.75 Sulfur-containing; potential agrochemical use
3-Nitro-1H-pyrazole-5-carboxylic acid None (parent structure) C₄H₃N₃O₄ 157.09 Simpler structure; higher acidity due to nitro group

Key Observations

Substituent Effects on Electronic Properties :

  • The nitro group at position 3 in the target compound enhances electron-withdrawing effects, likely increasing the acidity of the carboxylic acid group compared to phenyl or thienyl substituents (e.g., ).
  • Fluorobenzyl vs. Fluorophenyl : The 2-fluorobenzyl group introduces a methylene spacer, reducing steric hindrance compared to direct 2-fluorophenyl substitution ().

Positional Isomerism :

  • The 4-fluorobenzyl analog () exhibits higher lipophilicity than the 2-fluorobenzyl variant due to the para-fluorine position, which may improve membrane permeability in drug design.

Heterocyclic Variations :

  • Replacement of phenyl with 2-thienyl () introduces sulfur, altering electronic properties and enabling metal coordination, relevant in catalysis or bioactive molecules.

Synthetic Precursors: Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate () serves as a precursor, highlighting the role of nitro reduction or ester hydrolysis in derivative synthesis.

Biological Activity

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 956264-13-4) is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural features: a pyrazole ring, a fluorobenzyl group, a nitro group, and a carboxylic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route starts with the nitration of 2-fluorobenzyl chloride, followed by cyclization with hydrazine derivatives to form the pyrazole ring. The presence of the fluorine atom enhances the compound's stability and lipophilicity, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) in the range of 50-100 µg/mL against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. A notable study assessed various pyrazole derivatives for their ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. Compounds structurally related to this compound showed IC50 values ranging from 0.02 to 0.04 µM for COX-2 inhibition, indicating strong anti-inflammatory potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays demonstrated that derivatives of this pyrazole can inhibit cell proliferation in various cancer cell lines, including HeLa and A375 cells. Specific IC50 values reported for related compounds were as low as 0.36 µM against cyclin-dependent kinases (CDK), suggesting a mechanism involving cell cycle regulation .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components.
  • Fluorobenzyl Group : This group enhances membrane penetration, facilitating cellular uptake.
  • Carboxylic Acid Group : It is likely involved in hydrogen bonding interactions with target proteins, influencing their activity .

Comparative Analysis

A comparison with similar compounds reveals that the presence of fluorine in this compound significantly alters its chemical and biological properties compared to analogs such as 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid or 1-(2-bromobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid. The fluorine atom contributes to increased stability and altered pharmacokinetic properties, making it a valuable candidate for drug development .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

  • In Vitro Anti-inflammatory Study : A series of pyrazole derivatives were tested for COX inhibition using an enzyme immunoassay kit. The results indicated that several compounds exhibited high selectivity for COX-2 over COX-1, suggesting potential therapeutic applications in inflammatory diseases .
  • Anticancer Screening : In a study assessing various pyrazoles against cancer cell lines, compounds similar to this compound showed promising results with significant inhibition rates in cell viability assays .

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